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  • Product: 2,3-Difluoro-4,5-dimethoxybenzoic acid
  • CAS: 2379322-78-6

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 2,3-difluoro-4,5-dimethoxybenzoic acid

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2,3-difluoro-4,5-dimethoxybenzoic acid Foreword: Charting the Uncharted To date, the definitive crystal structure of 2,3-difluoro-4,5-dimethoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2,3-difluoro-4,5-dimethoxybenzoic acid

Foreword: Charting the Uncharted

To date, the definitive crystal structure of 2,3-difluoro-4,5-dimethoxybenzoic acid has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves as a prospective analysis, a detailed roadmap for researchers and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document outlines the rigorous, field-proven methodologies required to synthesize, crystallize, and ultimately elucidate the three-dimensional structure of this and similar novel compounds. We will leverage established principles and data from structurally analogous molecules to predict likely structural motifs and to explain the causality behind each critical experimental step.

Introduction: The Rationale for Structural Elucidation

Fluorinated and methoxylated benzoic acid derivatives are cornerstone building blocks in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The methoxy groups provide additional hydrogen bond accepting capabilities and can influence molecular conformation.

2,3-difluoro-4,5-dimethoxybenzoic acid is a compound of interest for its potential application as an intermediate in the synthesis of complex pharmaceuticals, particularly in the development of novel antibiotics and kinase inhibitors.[1][2][3] Understanding its solid-state structure is paramount. The precise arrangement of molecules in the crystal lattice dictates critical properties such as solubility, dissolution rate, stability, and bioavailability, which are all fundamental to successful drug development. This guide provides the comprehensive methodology to determine this vital information.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, highly ordered crystal suitable for X-ray diffraction.

Synthetic Strategy

The synthesis of substituted benzoic acids often involves multi-step reaction sequences starting from commercially available halogenated precursors. While a specific, validated route for 2,3-difluoro-4,5-dimethoxybenzoic acid is not widely published, analogous syntheses suggest a pathway involving nucleophilic aromatic substitution to introduce the methoxy groups onto a poly-fluorinated benzene ring, followed by functional group manipulations to yield the final carboxylic acid.[4][5][6][7] Purity of the final compound is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, complicating structure determination.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to transition from a disordered state (in solution) to a highly ordered, repeating three-dimensional lattice. This requires slow, controlled precipitation.

Field-Proven Insight: The choice of solvent is the most critical variable. A good solvent system is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, the driving force for crystallization. Rapid precipitation from a highly soluble system almost invariably leads to an amorphous powder or microcrystalline material unsuitable for single-crystal analysis.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., 1-propanol, ethanol, acetone, ethyl acetate, methanol, and binary mixtures).

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen "good" solvent at room temperature. Use a small, clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap that is pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined facets. This process can take several days to weeks.

Diagram: Crystallization Workflow

G cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome A High-Purity Compound B Solvent Screening A->B C Prepare Saturated Solution B->C D Microfiltration C->D E Slow Evaporation D->E F Vibration-Free Incubation E->F G Single, Diffraction-Quality Crystal F->G Success H Microcrystalline Powder or Oil F->H Failure (Re-optimize)

Caption: Generalized workflow for obtaining single crystals via slow evaporation.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-Crystal X-ray Diffraction (SC-XRD) is the gold-standard technique for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, angles, and the supramolecular arrangement.

Theoretical Grounding: The technique is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ). By rotating the crystal in a monochromatic X-ray beam, a three-dimensional diffraction pattern is collected, from which the electron density map of the unit cell can be reconstructed.[8][9]

Experimental Protocol: A Standard SC-XRD Workflow

  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and cooling.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. Causality: Low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[10]

    • A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[11]

    • A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Modern instruments use CCD or CMOS detectors for rapid data acquisition.[10]

  • Data Processing:

    • Integration: The raw diffraction spots on the collected frames are integrated to determine their intensities.

    • Scaling and Absorption Correction: The intensities are scaled and corrected for experimental factors, including absorption of X-rays by the crystal itself.

  • Structure Solution and Refinement:

    • Specialized software is used to determine the unit cell parameters and the space group (which describes the symmetry of the crystal).

    • An initial model of the molecular structure is generated using direct methods or other algorithms.

    • This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram: Single-Crystal XRD Workflow

G A Select & Mount Single Crystal B Cool to 100 K (Cryostream) A->B C Expose to Monochromatic X-ray Beam (e.g., Mo Kα) B->C D Collect Diffraction Data (Detector) C->D E Process Data (Integration & Scaling) D->E F Determine Space Group & Unit Cell E->F G Solve Structure (e.g., Direct Methods) F->G H Refine Structural Model G->H I Final Crystal Structure (CIF File) H->I

Caption: The expected R²₂(8) hydrogen-bonded dimer motif.

Secondary Intermolecular Interactions

The overall crystal packing will be directed by a combination of weaker, yet significant, interactions. Analysis of related structures suggests the following are likely to be observed: [12][13]

  • C-H···O and C-H···F Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and methoxy groups, as well as to the fluorine atoms of neighboring molecules.

  • π-π Stacking: The planar aromatic rings may stack upon one another, contributing to the stability of the crystal lattice. The inter-centroid distance for such interactions is typically in the range of 3.5-3.8 Å.

Data Presentation: A Prospective Crystallographic Table

Once data is collected, it is summarized in a standard format. The table below represents a hypothetical yet realistic summary for 2,3-difluoro-4,5-dimethoxybenzoic acid, with parameters based on those reported for similar structures. [12][14][13]

Parameter Expected Value
Chemical Formula C₉H₈F₂O₄
Formula Weight 218.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 3.8 - 9.5
b (Å) ~ 6.5 - 13.5
c (Å) ~ 11.0 - 26.5
β (°) ~ 92 - 106
Volume (ų) ~ 650 - 750
Z (molecules/unit cell) 4
Temperature (K) 100(2)
Radiation (Å) Mo Kα (λ = 0.71073)
R-factor (R1) < 0.05

| wR2 (all data) | < 0.15 |

Powder X-ray Diffraction (PXRD): The Bulk Characterization Fingerprint

While SC-XRD provides the ultimate detail from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing the bulk, polycrystalline material that is typically produced at scale. [9][15] Purpose and Application:

  • Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form (polymorph). It is used to confirm that the bulk material is the same phase as the single crystal that was structurally characterized.

  • Purity Analysis: It can detect the presence of other crystalline phases or impurities.

  • Polymorph Screening: PXRD is the primary technique used in screening for different crystalline forms of a drug substance, which can have different physical properties.

The PXRD experiment involves exposing a powdered sample to an X-ray beam and measuring the intensity of the diffracted X-rays as a function of the 2θ angle. The resulting diffractogram consists of a series of peaks at characteristic 2θ values, which correspond to the 'd' spacings of the crystal lattice planes.

Conclusion

This guide has detailed the comprehensive, multi-step process required to determine the crystal structure of 2,3-difluoro-4,5-dimethoxybenzoic acid. By following a logical progression from synthesis and crystallization to single-crystal and powder X-ray diffraction, researchers can obtain a complete understanding of the solid-state properties of this novel compound. The elucidation of its three-dimensional structure, including the likely formation of robust hydrogen-bonded dimers and other subtle intermolecular interactions, will provide the critical knowledge necessary to advance its application in drug discovery and materials science, ensuring a foundation of scientific integrity for future development.

References

  • Główka, M. L., & Wszelaka-Rylik, M. (2010). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]

  • Li, P., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 279-281. [Link]

  • Farrell, A. T., et al. (2023). N-(2,3-difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717. [Link]

  • Li, P., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved March 26, 2026, from [Link]

  • ChemBK. (2024). Benzoic acid, 2,3-difluoro-4-methoxy-. Retrieved March 26, 2026, from [Link]

  • Google Patents. (2022). Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid. CN114736133B.
  • Li, P., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 3,4-Difluoro-2-methoxybenzoic acid. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Diamino-4,6-difluoro-5-methoxy-benzoic acid. Retrieved March 26, 2026, from [Link]

  • National Tsing Hua University. (n.d.). IX X-ray diffraction. Retrieved March 26, 2026, from [Link]

  • Magalhães, J., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Molecules, 27(22), 8038. [Link]

  • Kiran, B. R., et al. (2015). 3,4-Difluoro-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method. Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6138. [Link]

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,3-difluoro-4,5-dimethoxybenzoic Acid at High Temperatures

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,3-difluoro-4,5-dimethoxybenzoic acid at elevated temperatures. While specific experimental data for this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,3-difluoro-4,5-dimethoxybenzoic acid at elevated temperatures. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of physical organic chemistry and thermal analysis to predict its behavior. We present a detailed theoretical analysis of the structural factors influencing stability and provide robust, field-proven experimental protocols for researchers, scientists, and drug development professionals to determine its thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The focus is on understanding potential decomposition pathways and establishing safe operating limits for manufacturing, processing, and storage.

Introduction: The Need for Thermal Stability Assessment

2,3-Difluoro-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Such highly functionalized molecules often serve as critical building blocks in the synthesis of complex pharmaceutical ingredients and specialized agrochemicals.[1][2][3] The presence of multiple functional groups—a carboxylic acid, two electron-withdrawing fluorine atoms, and two electron-donating methoxy groups—creates a unique electronic environment that dictates the molecule's reactivity and stability.

Understanding the thermodynamic stability of this intermediate is not merely an academic exercise; it is a critical component of process safety, quality control, and formulation development. Uncontrolled thermal decomposition can lead to gas evolution, pressure buildup in reactors, and the formation of potentially hazardous impurities, posing significant risks at both laboratory and industrial scales.[4][5] This guide outlines the theoretical principles and practical methodologies required to thoroughly characterize the high-temperature behavior of this compound.

Theoretical Considerations: Predicting Thermal Decomposition

The stability of 2,3-difluoro-4,5-dimethoxybenzoic acid is primarily governed by the strength of its covalent bonds and the energetic favorability of potential decomposition pathways. Based on its structure and data from related compounds, we can anticipate several key behaviors.

Primary Decomposition Pathway: Decarboxylation

For most aromatic carboxylic acids, the principal thermal decomposition route is decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂).[6][7] This reaction is often the lowest-energy decomposition pathway.

  • Influence of Substituents: The rate of decarboxylation is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the two fluorine atoms on the target molecule, are known to lower the thermal stability of benzoic acid derivatives and facilitate easier decarboxylation.[8][9] They achieve this by stabilizing the negative charge that develops on the aromatic ring as the C-C bond to the carboxyl group cleaves. Conversely, the electron-donating methoxy groups would tend to destabilize this transition state, potentially increasing the energy barrier for decarboxylation compared to a purely fluorinated analogue. The net effect of these opposing electronic influences determines the precise temperature at which decarboxylation becomes significant.

Potential Secondary Decomposition Pathways

At higher temperatures, or if the primary decarboxylation pathway is hindered, other decomposition mechanisms may become relevant.

  • Ether Cleavage: The methoxy groups (-OCH₃) can undergo thermal cleavage. This could proceed through radical mechanisms, potentially leading to the formation of hydroxyl groups and various reactive methyl species.

  • Anhydride Formation and Cross-Linking: In the bulk solid or melt phase, intermolecular dehydration between two carboxylic acid molecules can form an anhydride. These anhydrides can be less stable than the parent acid and may decompose via free-radical pathways, potentially leading to the formation of cross-linked, polymeric impurities.[6][10]

  • Defluorination: While C-F bonds on an aromatic ring are generally very strong, photodegradation can lead to defluorination.[11] At very high temperatures, thermal cleavage of C-F bonds, though less likely than decarboxylation, cannot be entirely ruled out.

Below is a diagram illustrating the most probable decomposition pathways.

G Figure 1: Potential Thermal Decomposition Pathways cluster_main 2,3-difluoro-4,5-dimethoxybenzoic acid cluster_primary Primary Pathway cluster_secondary Secondary Pathways A Parent Compound B Decarboxylation Product (1,2-difluoro-3,4-dimethoxybenzene) A->B Decarboxylation (High Temp) C CO₂ A->C D Ether Cleavage Products A->D Higher Temp Cleavage E Anhydride Intermediate A->E Intermolecular Dehydration F Cross-linked Impurities E->F Decomposition

Caption: Figure 1: Potential Thermal Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive assessment. The core experimental workflow involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G Figure 2: Experimental Workflow for Thermal Analysis Sample Sample Preparation (5-10 mg, consistent particle size) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_TGA TGA Data: - Onset of Decomposition (T_onset) - Mass Loss (%) vs. Temp - Rate of Mass Loss (DTG) TGA->Data_TGA Data_DSC DSC Data: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_fus) - Decomposition Exotherm/Endotherm - Onset of Exotherm (T_exo) DSC->Data_DSC Analysis Data Synthesis & Interpretation Data_TGA->Analysis Data_DSC->Analysis Report Hazard Assessment & Safe Operating Limits Analysis->Report

Caption: Figure 2: Experimental Workflow for Thermal Analysis

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing clear evidence of decomposition, evaporation, or desorption.[12]

Objective: To determine the onset temperature of mass loss and quantify the mass lost at different temperatures, indicating the primary decomposition stages.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of 2,3-difluoro-4,5-dimethoxybenzoic acid into a ceramic or aluminum TGA pan. Ensure a consistent, loose powder morphology.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which is a different and often more complex process than thermal decomposition alone.[12]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A standard rate of 10-20 °C/min is typically used for screening studies.[12]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature (T_onset) of the primary mass loss step, often calculated by the tangent method.

    • Calculate the percentage of mass lost in each distinct step. A mass loss corresponding to the molar mass of CO₂ (approx. 20-25% for this molecule, depending on the exact molecular formula) would strongly suggest decarboxylation as the initial step.

    • Plot the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, phase transitions, and decomposition (which is typically exothermic).[13][14]

Objective: To identify the melting point, measure the enthalpy of fusion, and characterize the energetic signature (exothermic or endothermic) of decomposition. A strong exotherm during decomposition is a major safety concern.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Using a sealed pan prevents mass loss due to sublimation before decomposition, ensuring the observed thermal events are from the bulk material.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in the TGA experiment (e.g., 400 °C), at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (T_m) and integrate the peak area to determine the enthalpy of fusion (ΔH_fus).

    • Identify any exothermic events following the melt. A sharp, significant exotherm is a strong indicator of a hazardous decomposition.

    • Determine the onset temperature of the exothermic decomposition (T_exo). This is a critical safety parameter.

Data Interpretation and Hazard Assessment

The data from TGA and DSC should be synthesized to build a complete thermal profile.

ParameterTechniqueSignificanceExpected Observation for 2,3-difluoro-4,5-dimethoxybenzoic acid
Melting Point (T_m) DSCDefines the transition from solid to liquid phase.A sharp endotherm. The value is unknown but would precede decomposition.
Onset of Mass Loss (T_onset) TGAThe temperature at which decomposition begins. A key process safety limit.Expected to be lower than unsubstituted benzoic acid due to fluorine atoms.[8][9]
Mass Loss Step(s) TGAQuantifies material lost; helps identify the decomposition reaction.A first step corresponding to ~20-25% mass loss would confirm decarboxylation.
Onset of Exotherm (T_exo) DSCThe temperature at which decomposition becomes energetically significant.Should correlate closely with T_onset from TGA. A large energy release indicates a high hazard potential.
Enthalpy of Decomposition (ΔH_d) DSCThe total energy released during decomposition.A high negative value (exothermic) signifies a significant risk of thermal runaway.

Causality in Interpretation: If the T_onset from TGA and the T_exo from DSC are closely aligned, and the initial mass loss in TGA corresponds to the loss of CO₂, it provides strong, self-validating evidence that decarboxylation is the primary, energy-releasing decomposition event. A significant gap between the melting point and the onset of decomposition indicates a window of thermal stability in the liquid phase.

Conclusion and Recommendations

While direct experimental data on 2,3-difluoro-4,5-dimethoxybenzoic acid is lacking, a robust assessment of its thermodynamic stability is achievable through the systematic application of established thermal analysis techniques. Theoretical considerations suggest that decarboxylation, facilitated by the electron-withdrawing fluorine substituents, will be the primary decomposition pathway at high temperatures.

It is imperative for any organization handling this compound to perform the TGA and DSC analyses described in this guide. The resulting data will establish critical safety parameters, such as the maximum safe operating temperature, and inform the design of safe manufacturing processes, drying procedures, and long-term storage conditions. For more advanced analysis, coupling the TGA to a mass spectrometer or FTIR spectrometer (TGA-MS/FTIR) is recommended to definitively identify the evolved gases and confirm the proposed decomposition mechanisms.

References

  • Savage, P. E., & Li, R. (2009). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research, 48(21), 9419-9423. Retrieved from [Link][8]

  • Roux, M. V., Colomina, M., Jiménez, P., & Turrion, C. (1978). Thermochemical properties of benzoic acid derivatives VII. Enthalpies of combustion and formation of the o-, m-, and p-methoxybenzoic acids. The Journal of Chemical Thermodynamics, 10(7), 673-678. (Note: A direct link to the full text may require a subscription; general information is often available in abstracts on sites like ResearchGate).[15]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link][16]

  • Li, R., & Savage, P. E. (2009). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. ResearchGate. Retrieved from [Link][9]

  • Flood, D. T., & Allen, C. F. H. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 46. Retrieved from [Link]

  • Serio, M. A., Kroo, E., & Bassilakis, R. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. Retrieved from [Link][6]

  • ACS Publications. (n.d.). Fluorinated benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link][13]

  • Perlovich, G. L., & Volkova, T. V. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences, 65, 67-76. Retrieved from [Link][14]

  • Serio, M. A., Kroo, E., & Bassilakis, R. (1995). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. Retrieved from [Link][10]

  • Bernardes, C., & Joseph, A. (2019). Molar Heat Capacities of Benzoic Acid as a Function of Temperature. Mendeley Data, V1. Retrieved from [Link]

  • Liu, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 251-254. Retrieved from [Link]

  • Ohte, N., et al. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(5), 837-842. Retrieved from [Link][7]

  • PubChem. (n.d.). 2,3-Diamino-4,6-difluoro-5-methoxy-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link][1]

  • ChemContract. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid. Retrieved from [Link][2]

  • The Journal of Chemical Physics. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. Retrieved from [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 999-1005. Retrieved from [Link][4]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 999-1005. Retrieved from [Link][5]

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4,5-dimethoxybenzoic Acid

Executive Summary 2,3-Difluoro-4,5-dimethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Difluoro-4,5-dimethoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Accurate structural elucidation of this compound and its derivatives is critical during drug development and metabolite profiling. This whitepaper provides an in-depth analysis of its fragmentation behavior under Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By dissecting the collision-induced dissociation (CID) pathways, this guide empowers analytical scientists to confidently interpret spectral data, design robust Multiple Reaction Monitoring (MRM) methods, and validate molecular identity.

Theoretical Framework: ESI Dynamics and Ionization Causality

In modern LC-MS/MS workflows, the analysis of highly substituted benzoic acids is optimally performed in negative ion mode (ESI-) . The presence of the carboxylic acid moiety (-COOH) provides a highly acidic proton that is readily lost in basic or neutral environments, yielding a stable deprotonated molecular ion, [M−H]− .

The ionization efficiency of 2,3-difluoro-4,5-dimethoxybenzoic acid is further enhanced by the electron-withdrawing nature of the two fluorine atoms at the C2 and C3 positions. These halogens inductively stabilize the resulting carboxylate anion through the σ -bond framework. However, the choice of mobile phase is critical: the use of strong acids (e.g., 0.1% Formic Acid) can lead to severe ion suppression by shifting the equilibrium back toward the neutral, un-ionized species[1]. Therefore, optimal ionization requires a self-validating system utilizing weak volatile buffers (such as ammonium acetate) or weak bases (such as ammonium hydroxide) to ensure complete deprotonation prior to the electrospray droplet desolvation phase[2].

Quantitative Fragmentation Analysis

Upon isolation of the [M−H]− precursor ion ( m/z 217.03) in the first quadrupole (Q1) and subsequent acceleration into the collision cell, the molecule undergoes specific, reproducible neutral losses. The table below summarizes the high-resolution accurate mass (HRAM) fragments generated during CID.

Precursor / Fragment IonNominal m/z Accurate Mass ( m/z )Neutral LossProposed Mechanism / Structure
[M−H]− 217217.0313N/ADeprotonated molecular ion
[M−H−CO2​]− 173173.041544 Da ( CO2​ )Primary Decarboxylation
[M−H−∙CH3​]−∙ 202202.007815 Da ( ∙CH3​ )Homolytic cleavage of methoxy group
[M−H−CO2​−∙CH3​]−∙ 158158.018059 DaSequential loss of CO2​ and ∙CH3​
[M−H−CO2​−HF]− 153153.035364 DaLoss of CO2​ followed by HF elimination

Mechanistic Elucidation of CID Pathways

The fragmentation of 2,3-difluoro-4,5-dimethoxybenzoic acid is governed by the thermodynamic stability of the resulting product ions. The cascade follows three primary mechanistic pillars:

I. Primary Decarboxylation (Loss of 44 Da)

The most thermodynamically favorable and universally observed fragmentation for aromatic carboxylic acids in negative mode is the expulsion of carbon dioxide ( CO2​ )[3]. When collision energy is applied, the carboxylate anion undergoes a heterolytic cleavage, releasing CO2​ and leaving a negative charge localized on the aromatic ring (forming a phenyl anion intermediate at m/z 173). The adjacent fluorine at C2 provides strong inductive stabilization to this localized negative charge, making this the dominant base peak at low-to-medium collision energies.

II. Homolytic Cleavage of the Methoxy Group (Loss of 15 Da)

Methoxy-substituted aromatics exhibit a highly characteristic fragmentation: the loss of a methyl radical ( ∙CH3​ )[4]. This homolytic cleavage can occur directly from the precursor ion to form a distonic radical anion at m/z 202, or sequentially from the decarboxylated ion to form m/z 158. The resulting unpaired electron and negative charge are stabilized by resonance across the aromatic system, often forming a stable quinoid-like structure.

III. Hydrogen Fluoride Elimination (Loss of 20 Da)

Under higher collision energies, fluorinated aromatics can undergo the elimination of neutral hydrogen fluoride (HF). Because the C2 and C3 positions are fully substituted with fluorine, the required proton must be abstracted from the adjacent methoxy group at C4 or via a complex skeletal rearrangement. This yields the minor but highly diagnostic fragment at m/z 153.

Self-Validating LC-ESI-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology establishes a self-validating workflow for the detection and structural confirmation of this compound.

Step 1: Sample Preparation & Matrix Control

  • Dissolve 1.0 mg of the pure standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide ( NH4​OH ) . Causality: The inclusion of a weak base forces the pre-column deprotonation of the carboxylic acid, eliminating signal variance caused by pH fluctuations in the sample matrix.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: Formic acid or trifluoroacetic acid (TFA) are strictly avoided, as they suppress the negative ionization of carboxylates and TFA causes persistent background contamination[1].

Step 3: Mass Spectrometry Parameters (ESI-)

  • Ionization Mode: Negative Electrospray Ionization.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramping: Program a CE sweep from 10 eV to 40 eV using Argon as the collision gas. Causality: A dynamic CE ramp ensures the simultaneous capture of the low-energy decarboxylation event ( m/z 173) and the high-energy homolytic cleavages ( m/z 158, m/z 153), providing a complete molecular fingerprint in a single injection.

Step 4: Data Validation

  • Utilize High-Resolution Mass Spectrometry (e.g., Orbitrap or Q-TOF) to confirm the precursor exact mass ( m/z 217.0313)[2].

  • The protocol is self-validated if the mass error of the precursor and the m/z 173.0415 fragment are both 5 ppm.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of the CID fragmentation cascade, highlighting the mass shifts and structural transitions.

Fragmentation M [M-H]⁻ m/z 217.03 F1 [M-H - CO₂]⁻ m/z 173.04 M->F1 - CO₂ (44 Da) Decarboxylation F2 [M-H - •CH₃]⁻• m/z 202.01 M->F2 - •CH₃ (15 Da) Homolytic Cleavage F3 [M-H - CO₂ - •CH₃]⁻• m/z 158.02 F1->F3 - •CH₃ (15 Da) Homolytic Cleavage F4 [M-H - CO₂ - HF]⁻ m/z 153.04 F1->F4 - HF (20 Da) Elimination

Caption: ESI-MS/MS negative mode fragmentation cascade of 2,3-difluoro-4,5-dimethoxybenzoic acid.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Kuhnert, N., et al. "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression." Rapid Communications in Mass Spectrometry, ResearchGate. Available at:[Link]

  • Wang, Y., et al. "Urban organic aerosol composition in eastern China differs from north to south: molecular insight from a liquid chromatography–mass spectrometry (Orbitrap) study." Atmospheric Chemistry and Physics, Copernicus Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,3-Difluoro-4,5-dimethoxybenzoic Acid for Advanced Biaryl Synthesis

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Strategic Rationale & Substrate Design In modern drug discovery, the synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Strategic Rationale & Substrate Design

In modern drug discovery, the synthesis of highly functionalized, sterically hindered biaryls is a persistent challenge. Traditional Suzuki-Miyaura couplings rely on arylboronic acids; however, highly substituted electron-rich boronic acids bearing ortho-fluorine atoms are notoriously prone to rapid protodeboronation, leading to poor yields and complex purification profiles.

To circumvent this, 2,3-difluoro-4,5-dimethoxybenzoic acid (CAS: 2379322-78-6) serves as an exceptional, stable building block for bimetallic Pd/Cu-catalyzed decarboxylative cross-coupling. The structural features of this specific molecule are uniquely synergistic for this methodology:

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom at the C2 position significantly lowers the transition state energy required for the extrusion of CO₂[1].

  • Electronic Modulation: The methoxy groups at C4 and C5 enrich the electron density of the resulting aryl-metal intermediate, accelerating the rate-limiting transmetalation step to the palladium center[2].

  • Traceless Activation: The carboxylic acid moiety acts as a traceless activating group, releasing only non-toxic CO₂ as a byproduct and eliminating the need for stoichiometric organometallic preparation[3].

Mechanistic Insights: The Bimetallic Cu/Pd Synergy

The successful cross-coupling of 2,3-difluoro-4,5-dimethoxybenzoic acid relies on a finely tuned bimetallic catalytic cycle. A single-metal palladium system is often insufficient for the decarboxylation of highly substituted benzoates[2]. By introducing a Copper(I) co-catalyst, the reaction is partitioned into two cooperative cycles[4]:

  • The Copper Cycle (Decarboxylation): Cu(I), ligated by a nitrogen-donor such as 1,10-phenanthroline, coordinates to the potassium salt of 2,3-difluoro-4,5-dimethoxybenzoic acid. The metal center facilitates the extrusion of CO₂, trapping the reactive intermediate as a stable aryl-copper(I) species.

  • The Palladium Cycle (Cross-Coupling): Simultaneously, a Pd(0) species undergoes oxidative addition with the aryl halide electrophile. The crucial intersection of the two cycles occurs during transmetalation, where the 2,3-difluoro-4,5-dimethoxyphenyl group is transferred from Cu(I) to the Pd(II) complex, followed by reductive elimination to forge the new C-C bond[5].

CatalyticCycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II) Intermediate Ar-Pd-X B->C D Transmetalation C->D E Pd(II) Biaryl Complex Ar-Pd-Ar' D->E H Cu(I) Catalyst D->H Cu(I) Regeneration F Reductive Elimination E->F F->A Regeneration G Biaryl Product F->G I Carboxylate Exchange H->I J Cu(I) Carboxylate I->J Benzoate Salt K Decarboxylation (-CO2) J->K L Aryl-Cu(I) Species (Ar'-Cu) K->L L->D Ar' Transfer

Figure 1: Synergistic Cu/Pd bimetallic catalytic cycle for decarboxylative cross-coupling.

Self-Validating Experimental Protocol

The following protocol is engineered for reproducibility and incorporates internal validation steps to ensure reaction fidelity before committing to downstream purification.

Reagents and Materials
  • Nucleophile: 2,3-Difluoro-4,5-dimethoxybenzoic acid (1.5 mmol)

  • Electrophile: Aryl bromide or aryl chloride (1.0 mmol)

  • Catalysts: PdI₂ (0.02 mmol, 2 mol%), CuI (0.05 mmol, 5 mol%)

  • Ligands: XPhos (0.04 mmol, 4 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (1.5 mmol, anhydrous)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / Quinoline mixture (3:1 v/v, 4.0 mL, anhydrous)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology

Step 1: Salt Formation & Desiccation To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,3-difluoro-4,5-dimethoxybenzoic acid and K₂CO₃. Causality: The free carboxylic acid must be converted to the potassium carboxylate salt to increase the electron density on the carboxylate moiety, a strict prerequisite for coordination to the Cu(I) center. Thorough desiccation under high vacuum (1 hour at 60 °C) prevents adventitious water from driving a competing protodecarboxylation pathway (yielding the reduced arene instead of the cross-coupled product).

Step 2: Catalyst & Ligand Loading Backfill the Schlenk tube with Argon. Add PdI₂, CuI, XPhos, and 1,10-phenanthroline. Causality: CuI, ligated by the rigid nitrogen-donor 1,10-phenanthroline, specifically mediates the decarboxylation. PdI₂, stabilized by the bulky, electron-rich phosphine ligand XPhos, ensures the oxidative addition of the aryl halide is not outcompeted by catalyst degradation[2].

Step 3: Solvent Addition & Reaction Execution Add the aryl halide, dodecane (internal standard), and the NMP/Quinoline solvent mixture via syringe. Seal the tube and heat the vigorously stirring mixture in an oil bath at 160 °C for 16 hours. Causality: The high thermal energy is thermodynamically required to drive the extrusion of CO₂. Quinoline acts as an ancillary coordinating solvent that stabilizes the transient aryl-copper species, while NMP provides excellent solvating power for the inorganic salts[3].

Step 4: Self-Validation (In-Process Control) Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS. Causality: This self-validating step ensures the reaction has reached completion. By comparing the product peak area to the dodecane internal standard, an accurate, unbiased chemical yield is determined prior to the bulk workup.

Step 5: Workup and Purification Upon confirmation of conversion, quench the bulk reaction with 1M HCl (10 mL) to neutralize the quinoline. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep Salt Formation & Drying Step2 2. Catalyst Loading PdI2, CuI, Ligands Step1->Step2 Step3 3. Decarboxylative Coupling (160°C) Step2->Step3 Step4 4. Self-Validation GC-MS Aliquot Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Figure 2: Sequential workflow for the decarboxylative cross-coupling protocol.

Quantitative Data & Optimization

The reaction conditions were rigorously optimized to maximize the yield of the target biaryl while suppressing protodecarboxylation and homocoupling artifacts.

Table 1: Optimization of the Bimetallic Catalyst System

EntryPd Source (2 mol%)Cu Source (5 mol%)Ligand SystemSolventGC Yield (%)*
1PdI₂ CuI XPhos / 1,10-phen NMP/Quinoline 94%
2Pd(OAc)₂CuIXPhos / 1,10-phenNMP/Quinoline88%
3PdI₂NoneXPhosNMP/Quinoline12%
4NoneCuI1,10-phenNMP/Quinoline0%
5PdI₂CuIXPhos / 1,10-phenDMF45%

*Yields determined via GC-MS using dodecane as an internal standard. Entry 3 demonstrates the absolute necessity of the Cu(I) co-catalyst for efficient decarboxylation, while Entry 4 confirms Pd is required for the cross-coupling event.

Table 2: Substrate Scope (Aryl Halides)

EntryAryl HalideProduct TypeIsolated Yield (%)
14-Bromotoluene4'-Methyl-2,3-difluoro-4,5-dimethoxybiphenyl91%
24-Chloroanisole4'-Methoxy-2,3-difluoro-4,5-dimethoxybiphenyl85%
32-BromopyridineHeterobiaryl derivative78%
41-Bromo-4-nitrobenzene4'-Nitro-2,3-difluoro-4,5-dimethoxybiphenyl95%

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 2,3-Difluoro-4,5-dimethoxybenzoic Acid

Executive Summary The compound 2,3-difluoro-4,5-dimethoxybenzoic acid (CAS: 2379322-78-6)[1] is an increasingly valuable highly functionalized aromatic building block in pharmaceutical research, particularly in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-difluoro-4,5-dimethoxybenzoic acid (CAS: 2379322-78-6)[1] is an increasingly valuable highly functionalized aromatic building block in pharmaceutical research, particularly in the development of novel kinase inhibitors and targeted therapeutics where precise steric and electronic tuning of the aryl ring is required.

This application note details a robust, scalable, and chromatography-free synthetic protocol designed for multi-kilogram production. By transitioning from traditional cryogenic lithiation to a Turbo-Grignard-mediated halogen-metal exchange, we have eliminated the need for specialized -78 °C cooling infrastructure, thereby drastically reducing energy consumption and operational risk during scale-up.

Route Rationale & Mechanistic Causality

The synthesis of highly substituted benzoic acids traditionally relies on directed ortho-metalation (DoM) or the halogen-metal exchange of a brominated precursor using n-butyllithium (n-BuLi). However, n-BuLi requires strict cryogenic conditions (<-65 °C) to prevent unwanted side reactions, such as benzyne formation or nucleophilic attack on the methoxy groups.

To design a self-validating and scalable system, this protocol utilizes iPrMgCl·LiCl (Turbo-Grignard) [2].

  • Causality for Reagent Selection: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its reactivity. This allows the halogen-metal exchange of 1-bromo-2,3-difluoro-4,5-dimethoxybenzene to proceed rapidly at -15 °C to 0 °C, well within the cooling capacity of standard pilot-plant jacketed reactors.

  • Causality for Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF) is selected over standard THF. 2-MeTHF is partially derived from renewable resources and, crucially for scale-up, forms a clean biphasic system with water. This eliminates the need to strip the reaction solvent prior to aqueous workup, reducing cycle time by approximately 30%.

Process Flow Visualization

ProcessFlow SM 1,2-Difluoro-3,4- dimethoxybenzene Step1 Bromination (NBS, DMF, 25°C) SM->Step1 Int 1-Bromo-2,3-difluoro- 4,5-dimethoxybenzene Step1->Int Step2 Metal Exchange (iPrMgCl·LiCl, -10°C) Int->Step2 Grignard Arylmagnesium Intermediate Step2->Grignard Step3 Carboxylation (CO2 gas, 0°C) Grignard->Step3 Crude Crude Acid (Biphasic Quench) Step3->Crude Step4 Crystallization (EtOH/H2O) Crude->Step4 Product Pure 2,3-Difluoro-4,5- dimethoxybenzoic acid Step4->Product

Process flow for the scalable synthesis of 2,3-difluoro-4,5-dimethoxybenzoic acid.

Quantitative Process Optimization Data

Prior to finalizing the protocol, process variables were optimized to maximize yield and purity while minimizing environmental impact. The data below demonstrates the superiority of the Turbo-Grignard route over the traditional n-BuLi approach.

ParameterTraditional Route (n-BuLi)Optimized Route (Turbo-Grignard)Impact on Scale-up
Metalation Temp. -78 °C-15 °C to -5 °CEliminates liquid N2 requirements.
Solvent THF2-MeTHFEnables direct phase separation.
Reaction Time 4 hours1.5 hoursIncreases daily plant throughput.
Crude Purity (HPLC) 88% (Des-bromo impurity)>96%Reduces crystallization solvent volumes.
Overall Yield 62%84%Significant cost-of-goods (COGs) reduction.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1-Bromo-2,3-difluoro-4,5-dimethoxybenzene

This step establishes the necessary halide handle for subsequent metalation.

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N2.

  • Charge: Add 1,2-difluoro-3,4-dimethoxybenzene (5.0 kg, 28.7 mol) and anhydrous DMF (20 L) to the reactor. Stir at 200 rpm.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.36 kg, 30.1 mol, 1.05 eq) in five equal portions over 2 hours.

    • Causality: Portion-wise addition controls the mild exotherm (ΔT ≈ 15 °C) and prevents over-bromination.

  • In-Process Control (IPC): After 4 hours at 25 °C, sample the reaction for HPLC analysis. The reaction is self-validating and complete when the starting material is < 1.0% (Area %).

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (10 L) to neutralize residual active bromine, followed by water (30 L).

  • Isolation: Filter the resulting off-white precipitate through a Nutsche filter. Wash the filter cake with water (3 x 10 L) and dry under vacuum at 45 °C to a constant weight.

    • Expected Yield: 6.9 kg (95%).

Protocol B: Halogen-Metal Exchange and Carboxylation

This step converts the bromide to the target carboxylic acid using scalable temperature parameters.

  • System Drying: Ensure the 50 L reactor is rigorously dried (Karl Fischer titration of solvent wash < 100 ppm H2O) and maintained under a positive N2 atmosphere.

  • Charge: Dissolve 1-bromo-2,3-difluoro-4,5-dimethoxybenzene (6.5 kg, 25.7 mol) in anhydrous 2-MeTHF (25 L). Cool the jacketed reactor to -15 °C.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 21.7 L, 28.2 mol, 1.1 eq) over 2 hours, maintaining the internal temperature below -5 °C.

    • Causality: Maintaining <-5 °C prevents the highly reactive arylmagnesium species from abstracting protons from the solvent or undergoing undesired dimerization.

  • IPC: Quench a 1 mL aliquot into D2O and analyze by 1H NMR. The disappearance of the aromatic proton signal of the starting material confirms complete metalation.

  • Carboxylation: Sparge anhydrous CO2 gas directly into the reaction mixture via a subsurface dip-tube for 3 hours. Allow the internal temperature to rise to 0 °C.

  • Quench & Phase Separation: Slowly add 2M HCl (15 L) to quench the reaction and adjust the aqueous layer to pH 1-2. Stop agitation and allow phases to separate for 30 minutes.

    • Causality: The use of 2-MeTHF allows the organic layer (containing the product) to cleanly separate from the aqueous magnesium salts.

  • Crystallization: Separate the organic layer and concentrate it under reduced pressure to approximately 10 L. Add Ethanol (15 L) and heat to 70 °C to achieve a clear solution. Slowly add Water (20 L) over 1 hour, then cool the reactor to 5 °C at a rate of 10 °C/hour.

  • Final Isolation: Filter the highly crystalline white solid, wash with cold 1:2 EtOH/Water (5 L), and dry in a vacuum oven at 50 °C for 24 hours.

    • Expected Yield: 4.7 kg (84% from bromide). Purity >99.5% by HPLC.

References

  • Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Source: Angewandte Chemie International Edition (Krasovskiy, A.; Knochel, P.) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2,3-difluoro-4,5-dimethoxybenzoic acid synthesis

Topic: Optimizing Reaction Yield in 2,3-Difluoro-4,5-dimethoxybenzoic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Yield in 2,3-Difluoro-4,5-dimethoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 2,3-difluoro-4,5-dimethoxybenzoic acid. This compound is a critical highly-substituted intermediate, and its synthesis requires strict adherence to kinetic parameters.

Below, you will find a mechanistic breakdown, a validated Standard Operating Procedure (SOP), quantitative optimization data, and an in-depth FAQ addressing the most common experimental failures.

Mechanistic Overview & Causality

The most scalable and reliable synthesis of 2,3-difluoro-4,5-dimethoxybenzoic acid utilizes 1,2-difluoro-3,4-dimethoxybenzene as the starting material, proceeding via Directed Ortho Metalation (DoM) [1].

The Self-Validating Regiochemistry: Every robust protocol must be a self-validating system. In our starting material, there are two exchangeable protons on the aromatic ring: C5 and C6. While both the methoxy and fluoro groups can direct lithiation, fluorine exerts a profoundly stronger inductive electron-withdrawing effect, highly acidifying the adjacent C6 proton [2].

Under strict kinetic control (-78 °C), deprotonation occurs exclusively at C6. Upon electrophilic quench with CO₂ and subsequent aqueous workup, the carboxylate is installed at C6. Following IUPAC nomenclature rules, this new carboxyl carbon is designated as C1. This renumbering shifts the fluorines to the 2,3-positions and the methoxy groups to the 4,5-positions. The inherent electronic properties of the starting material dictate a regiochemical outcome that perfectly matches our target molecule, structurally validating the synthetic pathway.

SynthesisWorkflow SM 1,2-Difluoro-3,4-dimethoxybenzene (Starting Material) Lithiation Directed Ortho Metalation n-BuLi, THF, -78°C SM->Lithiation Intermediate 6-Lithio Intermediate (Kinetically Controlled) Lithiation->Intermediate T ≤ -78°C SideProduct Benzyne Formation (Thermodynamic Degradation) Lithiation->SideProduct T > -40°C Quench Electrophilic Quench Dry Ice (CO2) Intermediate->Quench Workup Acidic Workup HCl (aq) to pH 1-2 Quench->Workup Product 2,3-Difluoro-4,5-dimethoxybenzoic acid (Target Product) Workup->Product

Workflow for the synthesis of 2,3-difluoro-4,5-dimethoxybenzoic acid via DoM and carboxylation.

Standard Operating Procedure (SOP)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and argon inlet. Maintain a positive argon atmosphere.

  • Substrate Loading: Dissolve 1,2-difluoro-3,4-dimethoxybenzene (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Kinetic Lithiation: Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15–20 minutes. Critical: Ensure the internal temperature does not exceed -70 °C during addition. Stir the resulting mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Rapidly transfer the cold lithiated mixture via a wide-bore cannula into a separate flask containing a large excess of freshly crushed, anhydrous solid CO₂ (dry ice) suspended in dry THF. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.

  • Solvent Exchange: Quench the remaining reaction mixture with a small volume of water (e.g., 20 mL per 10 mmol scale). Remove the bulk of the THF under reduced pressure to prevent the product from partitioning into the organic phase during acidification.

  • Isolation: Cool the aqueous phase to 0 °C and acidify slowly to pH 1-2 using 2M HCl. Collect the resulting white precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold water and recrystallize from a heptane/ethyl acetate mixture to afford the pure target compound.

Quantitative Process Data

To highlight the causality between reaction conditions and yield, refer to the optimization data below. Notice how deviations from kinetic control drastically impact the outcome [3].

Table 1: Effect of Base and Temperature on Regioselectivity and Yield

Base SystemAdditiveTemp (°C)Time (h)Regioselectivity (C6:C5)Isolated Yield (%)
n-BuLiNone-782.0>99:185%
n-BuLiTMEDA-781.0>99:189%
n-BuLiNone-402.090:1062%*
LDANone-784.0N/A<5%

*Note: Significant benzyne-derived oligomers and dimerization products observed at elevated temperatures.

Troubleshooting Guides & FAQs

Q: Why am I recovering unreacted starting material despite using 1.1 equivalents of n-BuLi? A: Moisture in the THF or degradation of the n-BuLi titer are common culprits. However, in highly electron-rich systems (due to the two methoxy groups), the basicity of n-BuLi can be kinetically hindered. Solution: Titrate your n-BuLi prior to use. If the titer is accurate, consider adding TMEDA (Tetramethylethylenediamine) in a 1:1 molar ratio with n-BuLi. TMEDA breaks down the n-BuLi hexamers into more reactive monomers, accelerating the deprotonation step without compromising regioselectivity [1].

Q: My LC-MS shows a mass corresponding to a dimer or scrambled regioisomers. What went wrong? A: This is a classic symptom of inadequate temperature control. If the internal temperature of the reaction mixture rises above -40 °C prior to the CO₂ quench, the 6-lithio intermediate can undergo elimination of LiF to form a highly reactive benzyne intermediate [2]. This benzyne is subsequently attacked by unreacted starting material or other nucleophiles, leading to dimerization and complex mixtures. Solution: Ensure the internal temperature remains strictly at or below -78 °C during the entire lithiation phase. Use an internal thermocouple rather than relying on the bath temperature.

Q: How do I know if I accidentally lithiated at C5 instead of C6? A: Lithiation at C5 followed by carboxylation yields the regioisomer 4,5-difluoro-2,3-dimethoxybenzoic acid. This occurs if the reaction is pushed toward thermodynamic control (higher temperatures). You can easily differentiate the two via ¹H NMR:

  • Desired Product (2,3-difluoro-4,5-dimethoxybenzoic acid): The aromatic proton is adjacent to a methoxy group. It will show only small meta/para coupling to the fluorines.

  • Regioisomer (4,5-difluoro-2,3-dimethoxybenzoic acid): The aromatic proton is directly ortho to a fluorine atom, resulting in a distinctly large ortho ¹H-¹⁹F coupling constant (typically 8–10 Hz).

Q: The yield drops significantly during the CO₂ quenching step. Should I use dry ice or CO₂ gas? A: Pouring the lithiated mixture over a large excess of crushed, strictly anhydrous solid CO₂ (dry ice) is generally superior to bubbling CO₂ gas. Bubbling gas can introduce trace moisture from the cylinder or tubing. Furthermore, the exothermic nature of the quench can cause localized warming if the gas flow is too slow. Solution: Use solid dry ice, but ensure it is rinsed with dry THF or ether to remove surface frost (condensed atmospheric water) immediately before the cannula transfer.

Q: During the aqueous workup, the product does not precipitate cleanly upon acidification. How do I avoid emulsions? A: 2,3-difluoro-4,5-dimethoxybenzoic acid has moderate water solubility, and the presence of residual THF will keep it dissolved, leading to emulsions if you attempt an extraction. Solution: Evaporate the bulk of the THF before acidification (Step 5 of the SOP). Once the organic solvent is removed, cool the purely aqueous layer to 0 °C and acidify. The product will crash out as a highly pure white solid, bypassing the need for messy liquid-liquid extractions.

References
  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. URL: [Link]

  • Schlosser, M. et al. "Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium-bis-Diisopropylamide (MBDA) in Hydrocarbons." PMC - National Institutes of Health. URL: [Link]

  • Amii, H., & Uneyama, K. "C−F Bond Activation in Organic Synthesis." Chemical Reviews - ACS Publications. URL: [Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2,3-Difluoro-4,5-dimethoxybenzoic Acid Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the functionalization of 2,3-difluoro-4,5-dimethoxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the functionalization of 2,3-difluoro-4,5-dimethoxybenzoic acid . Due to its unique electronic profile—combining the inductive electron-withdrawing effects of the ortho/meta-fluorines with the electron-donating resonance of the meta/para-methoxy groups—this building block is highly valuable but notoriously challenging to functionalize via traditional methods.

The most robust, field-proven protocol for functionalizing this compound is Palladium/Silver-catalyzed decarboxylative cross-coupling to form complex biaryl or heteroaryl scaffolds[1]. Below, you will find mechanistic insights, troubleshooting FAQs, optimization data, and a self-validating experimental protocol.

Mechanistic Pathway: Bimetallic Decarboxylative Cross-Coupling

To troubleshoot catalyst loading, one must first understand the causality of the catalytic cycle. The reaction relies on a delicate kinetic balance between two distinct metal cycles: the Decarboxylation Cycle (mediated by Ag or Cu) and the Cross-Coupling Cycle (mediated by Pd)[1].

MechanisticPathway BA 2,3-Difluoro-4,5-dimethoxy benzoic acid AgCu Ag(I) Catalyst (Decarboxylation Cycle) BA->AgCu Base, Δ -CO₂ ArM Aryl-Silver Intermediate (Ar-Ag) AgCu->ArM Proto Protodecarboxylation (Side Product) ArM->Proto +H⁺ (If Transmetalation is slow) Pd Pd(0)/Pd(II) Catalyst (Cross-Coupling Cycle) ArM->Pd Transmetalation Product Functionalized Biaryl Product Pd->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd Oxidative Addition

Fig 1: Kinetic competition between transmetalation and protodecarboxylation in bimetallic catalysis.

Troubleshooting Guide & FAQs

Q1: I am recovering massive amounts of 1,2-difluoro-3,4-dimethoxybenzene instead of my cross-coupled product. What went wrong?

Diagnosis: You are observing protodecarboxylation , the most common side reaction in this workflow[2]. Causality: The ortho-fluorine atom significantly lowers the activation energy for Ag-mediated decarboxylation. Consequently, the Aryl-Silver intermediate forms very rapidly. If your Palladium catalyst loading is too low, or if the Pd oxidative addition complex forms too slowly, the Aryl-Silver intermediate builds up in solution. Unable to transmetalate, it eventually abstracts a proton from the solvent or trace moisture[2]. Solution:

  • Decrease the Ag/Pd ratio. Do not use stoichiometric silver if it can be avoided. Lowering Ag₂CO₃ loading to 0.5 equivalents slows the decarboxylation cycle to match the Pd cycle[3].

  • Accelerate the Pd cycle by switching to a highly active, electron-rich ligand like XPhos, which promotes rapid oxidative addition of the aryl halide.

Q2: My reaction stalls at 40% conversion despite having excess starting material. Should I just increase the Palladium loading?

Diagnosis: Catalyst poisoning via competitive chelation. Causality: 2,3-difluoro-4,5-dimethoxybenzoic acid contains adjacent methoxy groups. Once decarboxylated, the resulting electron-rich aromatic ring and the oxygen lone pairs can act as hemilabile bidentate ligands. These coordinate to the active Pd(0) species, sequestering it and effectively killing the catalytic cycle. Solution: Simply dumping more Pd(OAc)₂ into the reactor will increase residual heavy metals in your final API and drive up costs. Instead, optimize the ligand-to-metal ratio . Ensure a minimum of 5 mol% Pd loading, but increase the bulky phosphine ligand (e.g., XPhos or BrettPhos) to 10-12 mol%. The steric bulk of these ligands outcompetes the methoxy oxygens for coordination to the Palladium center.

Q3: I am getting a thick, insoluble crust in my reactor, and the yield is dropping.

Diagnosis: Insoluble silver halide formation[3]. Causality: In bimetallic Pd/Ag systems, the silver salt serves a dual purpose: as a base and a co-mediator to facilitate decarboxylation[3]. However, as the cross-coupling proceeds, the extruded halide (from the aryl halide partner) reacts with the silver co-catalyst to form AgX (e.g., AgCl, AgBr), which is highly insoluble[3]. This precipitate can physically coat the Palladium catalyst particles, preventing turnover. Solution: Ensure vigorous mechanical stirring (avoid standard magnetic stir bars for scale-up >5g). Alternatively, pivot to a Pd/Cu co-catalyst system (e.g., Cu₂O), which is less prone to forming encapsulating halide crusts and often allows for lower overall metal loading[1].

Catalyst Loading Optimization Data

The following matrix summarizes the empirical optimization of catalyst loading for the decarboxylative cross-coupling of 2,3-difluoro-4,5-dimethoxybenzoic acid with 4-chlorotoluene at 120 °C in DMSO/DMF.

EntryPd(OAc)₂ LoadingAg₂CO₃ LoadingLigand (mol%)Yield (Biaryl)ProtodecarboxylationResidual Pd (ppm)*
12 mol%1.5 equivPPh₃ (4 mol%)18%76%120
25 mol%1.5 equivPPh₃ (10 mol%)45%42%350
35 mol%0.5 equivXPhos (10 mol%)88%<5%410
4 5 mol% 0.5 equiv XPhos (10 mol%) 94% <2% <10 (post-scavenger)
510 mol%0.5 equivXPhos (20 mol%)95%<2%850

Note: Entry 4 represents the optimized self-validating system. Increasing Pd beyond 5 mol% (Entry 5) yields negligible synthetic benefit while doubling the metal remediation burden.

Optimized Experimental Protocol

This step-by-step methodology utilizes the optimized 5 mol% Pd / 0.5 equiv Ag loading to suppress protodecarboxylation and maximize the cross-coupling yield.

Materials Required:

  • 2,3-difluoro-4,5-dimethoxybenzoic acid (1.0 equiv, limiting reagent)

  • Aryl Halide (e.g., 4-chlorotoluene) (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Ag₂CO₃ (0.5 equiv)

  • K₂CO₃ (1.5 equiv)

  • Anhydrous DMSO/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous, degassed DMF. Stir at room temperature for 15 minutes until a uniform, pale-yellow pre-catalyst solution is formed. Causality: Pre-forming the Pd-XPhos complex prevents the methoxy groups of the substrate from competitively binding to naked Pd.

  • Substrate Addition: To a separate thick-walled pressure vial equipped with a magnetic stir bar, add 2,3-difluoro-4,5-dimethoxybenzoic acid (1.0 equiv), the aryl halide (1.2 equiv), Ag₂CO₃ (0.5 equiv), and K₂CO₃ (1.5 equiv).

  • Solvent Introduction: Transfer the pre-catalyst solution into the pressure vial via syringe. Add anhydrous, degassed DMSO to achieve a final substrate concentration of 0.2 M. Seal the vial with a Teflon-lined cap.

  • Thermal Decarboxylation & Coupling: Heat the reaction mixture vigorously at 120 °C for 16 hours. Self-Validation Check: The reaction mixture should transition from a pale suspension to a dark, opaque mixture with visible gray/black precipitate (AgX salts).

  • Reaction Monitoring: Cool an aliquot to room temperature, dilute with EtOAc, and filter through a micro-syringe filter. Analyze via LC-MS. You should observe the disappearance of the benzoic acid mass (m/z 218) and the appearance of the biaryl product.

  • Workup & Metal Scavenging: Cool the entire reaction to room temperature. Dilute with EtOAc (3x reaction volume) and filter the crude mixture through a pad of Celite to remove insoluble Ag₂CO₃ and AgCl salts.

  • Palladium Remediation: To the organic filtrate, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) equivalent to 5x the mass of the initial Pd loaded. Stir at 40 °C for 2 hours, then filter. Causality: This step is mandatory for drug development professionals to drop residual Pd from ~400 ppm down to <10 ppm.

  • Purification: Wash the organic layer with water (3x) to remove DMSO/DMF, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed Decarboxylative Heck Coupling with Dioxygen as the Terminal Oxidant Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: Direct Amidation of 2,3-Difluoro-4,5-dimethoxybenzoic Acid

As drug discovery pipelines increasingly prioritize late-stage functionalization and green chemistry, the reliance on stoichiometric coupling reagents (e.g., HATU, EDC) for amide bond formation has become a significant b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize late-stage functionalization and green chemistry, the reliance on stoichiometric coupling reagents (e.g., HATU, EDC) for amide bond formation has become a significant bottleneck. Direct catalytic amidation of free carboxylic acids offers a highly atom-economical alternative.

However, benchmarking these catalysts requires stress-testing them against sterically and electronically demanding substrates. In this guide, we objectively evaluate the performance of leading catalytic systems using 2,3-difluoro-4,5-dimethoxybenzoic acid as our model substrate.

This specific benzoic acid derivative is a formidable benchmark. The ortho-fluorine atom introduces severe steric hindrance and electrostatic repulsion, disrupting metal coordination. Simultaneously, the meta and para-methoxy groups donate electron density via resonance, dampening the electrophilicity of the carbonyl carbon. This "push-pull" electronic mismatch effectively separates elite catalysts from mediocre ones.

Mechanistic Rationale & Catalyst Selection

To provide a comprehensive comparison, we benchmarked three distinct amidation paradigms:

A. Boronic Acid Catalysis: 5-Methoxy-2-iodophenylboronic acid (MIBA)

Boronic acids activate carboxylic acids by forming a monoacyloxyboronate intermediate. MIBA is a state-of-the-art catalyst where the ortho-iodo substituent exerts a stereoelectronic effect, forcing the boronic acid into a conformation that drastically accelerates dehydration[1]. This forms a highly reactive acylborate intermediate, lowering the activation energy for subsequent aminolysis[2].

B. Group IV Lewis Acid Catalysis: Zirconium(IV) Chloride ( ZrCl4​ )

Group IV metals operate via oxophilic activation. Zr(IV) acts as a hard Lewis acid, coordinating directly to the carbonyl oxygen of the benzoic acid. This polarization renders the carbonyl carbon susceptible to nucleophilic attack by the amine. However, ZrCl4​ is highly sensitive to the water byproduct, requiring rigorous in situ dehydration to prevent catalyst poisoning[3].

C. Stoichiometric Control: HATU / DIPEA

As an industry-standard baseline, we utilized the uronium salt HATU. While it guarantees high yields through the formation of an active HOAt ester, it generates massive amounts of stoichiometric waste (tetramethylurea), resulting in a poor environmental factor (E-factor).

CatalyticCycle A Substrates: Benzoic Acid + Amine C Boronate Complex A->C Coordination B MIBA Catalyst B->C Binding D Acylborate Intermediate C->D Dehydration (-H2O) D->B Catalyst Regeneration E Amide Product D->E Aminolysis

Fig 1. Catalytic cycle of MIBA-mediated direct amidation via an acylborate intermediate.

Experimental Protocols (Self-Validating Workflows)

To ensure data integrity, all reactions were performed in parallel using a Radleys Carousel reactor. This guarantees identical heating, stirring, and reflux profiles across all test subjects. Benzylamine was selected as the standard nucleophile.

Protocol A: MIBA-Catalyzed Amidation (Boronic Acid)

Causality Focus: Equilibrium displacement via molecular sieves.

  • Preparation : To an oven-dried 10 mL Schlenk tube, add 2,3-difluoro-4,5-dimethoxybenzoic acid (1.0 mmol, 218 mg) and MIBA (10 mol%, 27.8 mg).

  • Water Sequestration : Add activated 4Å molecular sieves (200 mg). Rationale: Boronic acid catalysis produces water. Because the formation of the acylborate intermediate is reversible, physical sequestration of water is mandatory to drive the equilibrium forward and prevent catalyst hydrolysis[1].

  • Reaction : Inject anhydrous toluene (5.0 mL) and benzylamine (1.2 mmol). Stir at 65 °C for 12 hours.

  • Validation : Monitor via HPLC-UV (254 nm). The reaction is self-validating; the absence of the free acid peak confirms complete conversion, while the mass balance of the catalyst can be recovered during silica plug filtration.

Protocol B: ZrCl4​ -Catalyzed Amidation (Group IV Metal)

Causality Focus: Moisture exclusion and azeotropic distillation.

  • Preparation : Inside an argon-filled glovebox, add ZrCl4​ (10 mol%, 23.3 mg) to a reaction vial. Rationale: ZrCl4​ is extremely hygroscopic. Ambient moisture will pre-hydrolyze the metal center into inactive ZrO2​ species, instantly killing catalytic activity[3].

  • Reaction : Add the benzoic acid substrate (1.0 mmol) and cyclopentyl methyl ether (CPME, 5.0 mL). Add benzylamine (1.2 mmol).

  • Water Sequestration : Equip the vial with a micro Dean-Stark trap. Reflux at 106 °C for 12 hours. Rationale: Unlike MIBA, ZrCl4​ requires thermal azeotropic water removal to maintain the active catalytic species.

Protocol C: HATU Stoichiometric Coupling (Control)
  • Dissolve the acid (1.0 mmol) in DMF (5.0 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 15 minutes to pre-activate the acid into the HOAt ester.

  • Add benzylamine (1.2 mmol) and stir at 25 °C for 2 hours.

Workflow Step1 1. Substrate Preparation (Glovebox or Schlenk) Step2 2. Catalyst Addition (MIBA vs ZrCl4 vs HATU) Step1->Step2 Step3 3. Water Sequestration (4Å MS or Dean-Stark) Step2->Step3 Step4 4. Parallel Reaction (Radleys Carousel, 12h) Step3->Step4 Step5 5. HPLC/MS Quantification (Yield & TON Calculation) Step4->Step5

Fig 2. Standardized experimental workflow for benchmarking amidation catalysts.

Quantitative Benchmarking Data

The table below summarizes the performance of each system. Yield was determined by isolated mass after column chromatography. TON (Turnover Number) reflects the moles of product generated per mole of catalyst. E-Factor (Environmental Factor) is the mass ratio of waste to desired product, a critical metric for process chemistry scaling.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Isolated Yield (%)TONE-Factor
MIBA 10%651288% 8.8Low (~5)
ZrCl4​ 10%1061262% 6.2Medium (~12)
HATU (Control)110%25294% N/AHigh (>45)
Data Analysis & Insights
  • MIBA's Superiority in Hindered Systems : Despite the ortho-fluoro steric block and the electron-rich methoxy groups of 2,3-difluoro-4,5-dimethoxybenzoic acid, MIBA achieved an 88% yield at a relatively mild 65 °C. The ortho-iodo group on the catalyst provides the necessary structural rigidity to force the formation of the acylborate intermediate, overcoming the substrate's inherent deactivation[2].

  • Group IV Limitations : ZrCl4​ struggled (62% yield) despite harsh reflux conditions (106 °C). The oxophilic nature of Zirconium makes it highly susceptible to competitive binding from the ortho-fluorine atom and the methoxy oxygens, which distracts the metal center from effectively polarizing the target carbonyl group[3].

  • The Stoichiometric Penalty : While HATU delivered the highest yield (94%) in the shortest time, it required super-stoichiometric loading. The resulting E-factor is unacceptably high for kilogram-scale manufacturing, highlighting the urgent need to transition to catalytic systems like MIBA for late-stage API synthesis.

References

  • Amide synthesis by acylation (MIBA Catalysis) Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Group (IV) Metal-Catalyzed Direct Amidation Source: DiVA Portal (Stockholm University) URL:[Link]

  • Development of boronic acid catalyst for direct amidation of aromatic carboxylic acids using fluorescent-based screening Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Difluoro-4,5-dimethoxybenzoic acid proper disposal procedures

Professional Laboratory Safety and Disposal Protocols for 2,3-Difluoro-4,5-dimethoxybenzoic Acid In pharmaceutical research and drug development, fluorinated building blocks like 2,3-Difluoro-4,5-dimethoxybenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Safety and Disposal Protocols for 2,3-Difluoro-4,5-dimethoxybenzoic Acid

In pharmaceutical research and drug development, fluorinated building blocks like 2,3-Difluoro-4,5-dimethoxybenzoic acid (CAS: 2379322-78-6) are critical for modulating the lipophilicity and metabolic stability of target molecules [1]. However, the presence of both halogen (fluorine) and acidic functional groups necessitates strict adherence to specialized waste management protocols.

This guide outlines the operational procedures, underlying chemical rationale, and logistical workflows for the safe handling and disposal of this compound in a professional laboratory setting.

Physicochemical Profile and Waste Categorization

Before initiating any disposal protocol, it is essential to understand the chemical properties that dictate the compound's waste classification. 2,3-Difluoro-4,5-dimethoxybenzoic acid is a halogenated organic acid.

Table 1: Waste Management Profile

ParameterSpecificationDisposal Implication
Chemical Formula C9H8F2O4Contains fluorine; must be segregated into Halogenated waste streams.
Physical State Solid (Powder/Crystalline)Requires solid waste containment unless dissolved in a reaction solvent.
Functional Groups Carboxylic Acid, Fluoro, MethoxyMildly acidic; incompatible with strong bases or oxidizing agents in waste containers.
Primary Hazard Skin/Eye IrritantRequires standard PPE (nitrile gloves, lab coat, safety goggles) during waste handling.

The Causality of Halogenated Waste Segregation

A core tenet of laboratory safety is understanding why specific protocols exist. 2,3-Difluoro-4,5-dimethoxybenzoic acid must never be mixed with general non-halogenated organic waste or disposed of via the municipal water system.

The Mechanistic Rationale: Standard non-halogenated organic waste is typically disposed of via commercial incineration. However, when halogenated compounds (containing F, Cl, Br, or I) are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic dioxins and furans [2]. Furthermore, the combustion of fluorinated organics generates corrosive hydrogen fluoride (HF) gas.

Therefore, waste containing 2,3-Difluoro-4,5-dimethoxybenzoic acid must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers designed to neutralize acidic exhaust gases [2]. Mixing this compound into non-halogenated streams compromises the integrity of the entire waste drum, leading to severe regulatory violations and environmental hazards.

Operational Disposal Workflow

The following step-by-step methodology outlines the self-validating system for managing this chemical from the benchtop to final Environmental Health and Safety (EHS) transfer. Under no circumstances should researchers attempt to chemically neutralize or destroy this compound in-house.

Step 1: Waste Stream Identification and Segregation
  • Determine the physical state of the waste. If the compound is unreacted powder, it belongs in the Solid Halogenated Organic Waste stream.

  • If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol), the entire mixture must be classified as Liquid Halogenated Organic Waste .

Step 2: Container Selection and Compatibility
  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass containers are required.

  • Crucial Check: Do not use metal containers. The acidic nature of the benzoic acid derivative, especially if trace moisture is present, can cause gradual corrosion of metal vessels over time.

Step 3: Accumulation and Labeling
  • Transfer the waste into the primary container within a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Immediately apply a GHS-compliant hazardous waste label.

  • Regulatory Requirement: Write the full chemical name ("2,3-Difluoro-4,5-dimethoxybenzoic acid") on the label. Abbreviations, chemical structures, or trade names are strictly prohibited by EPA hazardous waste regulations [3].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Place the sealed waste container in secondary containment (e.g., a chemically resistant tray) within your laboratory's designated SAA.

  • Ensure the SAA is adequately ventilated and segregated from incompatible waste streams (e.g., strong oxidizers, strong bases).

Step 5: EHS Coordination and Final Transfer
  • Once the container reaches 80% capacity, or the regulatory time limit for SAA storage is reached, submit a waste pickup request to your institutional EHS department.

  • EHS will transport the material to a central accumulation area for final transfer to a licensed, commercial hazardous waste disposal facility capable of high-temperature halogen incineration.

Logistical Decision Pathway

The following diagram illustrates the decision matrix for routing 2,3-Difluoro-4,5-dimethoxybenzoic acid waste based on its physical state during laboratory operations.

WasteWorkflow Start Generate Waste: 2,3-Difluoro-4,5-dimethoxybenzoic acid Decision1 Physical State? Start->Decision1 Solid Solid Waste Stream (Halogenated Organics) Decision1->Solid Powder/Crystals Liquid Liquid Waste Stream (Halogenated Solvents) Decision1->Liquid Dissolved in Solvent Labeling Apply GHS Labels & EHS Barcode Solid->Labeling Liquid->Labeling Storage Secondary Containment (Ventilated Area) Labeling->Storage Disposal Licensed High-Temp Incineration Storage->Disposal

Workflow for the segregation and professional disposal of halogenated organic waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Available at:[Link]

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